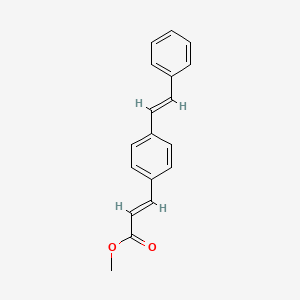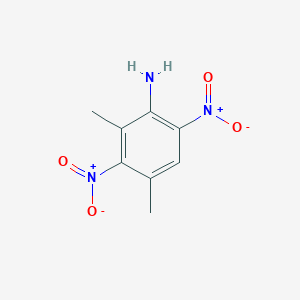![molecular formula C18H10F4N4O6 B11959102 4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine](/img/structure/B11959102.png)
4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine is a complex organic compound characterized by its unique structure, which includes multiple nitro and amino groups attached to a tetrafluorophenoxy backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine typically involves a multi-step process. One common method includes the nitration of a suitable precursor, followed by reduction and subsequent functional group transformations. For instance, the compound can be synthesized by reacting 4-nitrophenol with 2,3,5,6-tetrafluorophenol in the presence of a suitable catalyst to form the intermediate product, which is then further nitrated and reduced to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrazine and palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and palladium on carbon are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications depending on the desired properties.
Scientific Research Applications
4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and amino groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrophenol: A simpler analog with similar functional groups but lacking the tetrafluorophenoxy moiety.
4-Nitrophenol: Another related compound with fewer functional groups and different reactivity.
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenoxy backbone but lacks the nitro and amino groups.
Uniqueness
4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine is unique due to its combination of multiple functional groups and the tetrafluorophenoxy backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C18H10F4N4O6 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
4-[4-(4-amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitroaniline |
InChI |
InChI=1S/C18H10F4N4O6/c19-13-15(21)18(32-8-2-4-10(24)12(6-8)26(29)30)16(22)14(20)17(13)31-7-1-3-9(23)11(5-7)25(27)28/h1-6H,23-24H2 |
InChI Key |
LEMSWPKHKMDOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)N)[N+](=O)[O-])F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)

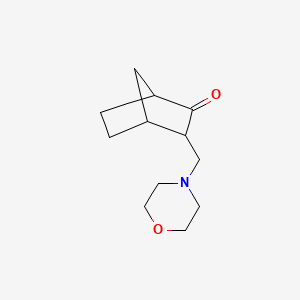
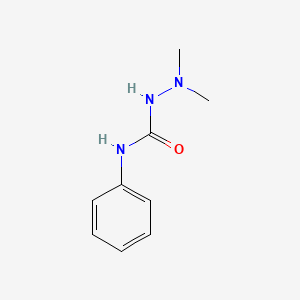
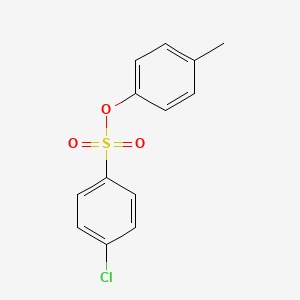
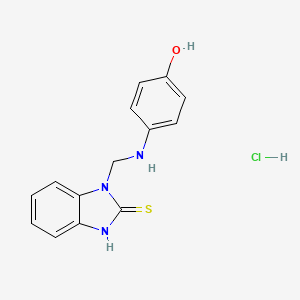

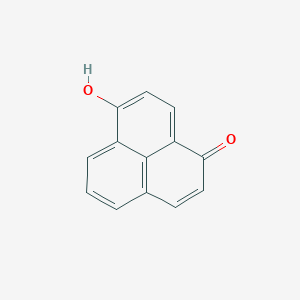

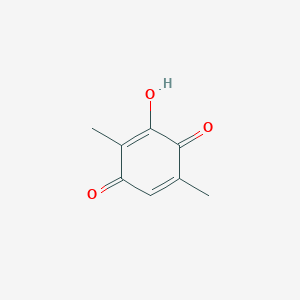
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)
